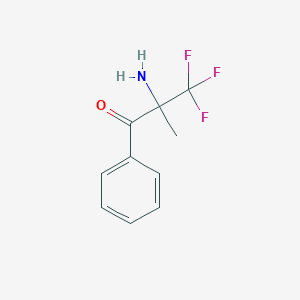
2-Amino-3,3,3-trifluoro-2-methyl-1-phenyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 2-amino-2-(trifluoromethyl)-: is an organic compound with the molecular formula C10H10F3NO It is a derivative of propiophenone, where the β-carbon is substituted with an amino group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propiophenone, 2-amino-2-(trifluoromethyl)- typically involves the reaction of propiophenone with reagents that introduce the amino and trifluoromethyl groups. One common method is the reaction of propiophenone with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions: Propiophenone, 2-amino-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, propiophenone, 2-amino-2-(trifluoromethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and amino groups on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, propiophenone, 2-amino-2-(trifluoromethyl)- is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.
Mechanism of Action
The mechanism of action of propiophenone, 2-amino-2-(trifluoromethyl)- involves its interaction with molecular targets through its amino and trifluoromethyl groups. These functional groups can form hydrogen bonds, electrostatic interactions, and other non-covalent interactions with target molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
2-Aminopropiophenone: This compound is similar in structure but lacks the trifluoromethyl group.
Trifluoromethylacetophenone: This compound has a trifluoromethyl group but lacks the amino group.
Uniqueness: Propiophenone, 2-amino-2-(trifluoromethyl)- is unique due to the presence of both amino and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-amino-3,3,3-trifluoro-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H10F3NO/c1-9(14,10(11,12)13)8(15)7-5-3-2-4-6-7/h2-6H,14H2,1H3 |
InChI Key |
GDVDETXYVDZIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















